Didecyldimethylammonium Chloride

Description

Properties

IUPAC Name |

didecyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N.ClH/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPBZQFQVRMKDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20256-56-8 (Parent) | |

| Record name | Didecyl dimethyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9032537 | |

| Record name | Didecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Extremely hygroscopic; [Merck Index] Off-white sticky solid; [EFSA: DAR - Vol. 1] | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl dimethyl ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>180 °C; decomposes before boiling at 1 atm /OECD Guideline 103/ | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.65 g/L at 20 °C /OECD Guideline 115/, In water, 0.39 g/L at 25 °C /critical micelle concentration/, Soluble in acetone; extremely soluble in benzene; insoluble in hexane, In isopropanol: 827, 797 and 836 g/L at 10, 20 and 30 °C, respectively; in-octanol: 248 g/L at 20 °C; in hexane: 0.000424 g/L at 10 °C | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.87 at 20 °C /OECD Guideline 109/, Colorless liquid. Density: 0.870 g/mL; pH 7.81 /Bardac 2280/ | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<4.3X10-5 mm Hg at 25 °C, <1.1X10-5 mm Hg at 20 °C /OECD Guideline 104/ | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Clear yellow liquid /commercial aqueous solution/, Solid powder of slight yellowish color at 20 °C | |

CAS No. |

7173-51-5 | |

| Record name | Didecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecyl dimethyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXN40O9Y9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

94-100 °C /OECD Guideline 102/ | |

| Record name | DIDECYL DIMETHYL AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7611 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-depth Technical Guide: Didecyldimethylammonium Chloride (DDAC) Synthesis and Purification for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory procedures should be performed in a controlled environment with appropriate safety measures.

Introduction

Didecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound renowned for its potent biocidal activity against a wide array of bacteria, fungi, and viruses.[1][2][3] The primary antimicrobial mechanism of DDAC involves the disruption of microbial cell membranes, which leads to the leakage of vital intracellular contents and ultimately, cell death.[1][2][3][4] For accurate and reproducible scientific research and pharmaceutical development, the use of high-purity DDAC is imperative. This guide offers a comprehensive technical overview of the synthesis, purification, and analytical characterization of DDAC for research applications.

Synthesis of this compound

The most prevalent laboratory-scale synthesis of DDAC is achieved through the quaternization of the tertiary amine, didecylmethylamine, using an alkylating agent like methyl chloride. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

Core Synthesis Pathway

The synthesis of DDAC is typically a two-stage process:

-

Tertiary Amine Formation (Didecylmethylamine): The didecylmethylamine intermediate can be synthesized through methods such as the N-alkylation of a secondary amine (e.g., decylmethylamine) or by the reductive amination of a corresponding carbonyl compound. For convenience, commercially available didecylmethylamine can also be utilized as the starting material.

-

Quaternization: The synthesized or procured didecylmethylamine is subsequently reacted with methyl chloride to yield the final product, this compound.

Experimental Protocol: Synthesis of DDAC from Didecylmethylamine

This protocol outlines the quaternization of didecylmethylamine with methyl chloride.

Materials:

-

Didecylmethylamine

-

Methyl chloride (gas or condensed liquid)

-

Anhydrous ethanol (B145695)

-

Anhydrous, powdered sodium carbonate

-

A high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet ports.

Procedure:

-

Reaction Setup: A clean, dry high-pressure reaction vessel is charged with didecylmethylamine (1.0 equivalent) and a sufficient volume of anhydrous ethanol to ensure efficient stirring.

-

Catalyst Addition: A catalytic quantity of anhydrous sodium carbonate (approximately 0.01-0.05 equivalents) is added to the reaction mixture to serve as a basic catalyst.[7][8][9]

-

Inert Atmosphere: The reaction vessel is securely sealed and purged with an inert gas, such as nitrogen or argon, to eliminate atmospheric air and moisture.

-

Methyl Chloride Introduction: A slight molar excess of methyl chloride (1.05-1.10 equivalents) is carefully introduced into the sealed vessel. This can be accomplished by condensing the gas into a cooled vessel or by direct gas addition while closely monitoring the internal pressure.

-

Reaction Conditions: The reaction mixture is heated to a temperature range of 75-95°C under vigorous stirring. The internal pressure should be monitored and maintained at or below 0.18 MPa.[7][8][9] These conditions are typically maintained for a period of 4-6 hours.[7][8][9]

-

Post-Reaction Heat Treatment: Following the primary reaction phase, the temperature is held at 80-90°C for an additional 2-3 hours to drive the reaction to completion.[7][8][9]

-

Cooling and Venting: The reaction vessel is allowed to cool to ambient temperature. Any residual methyl chloride is then safely and slowly vented in a well-ventilated fume hood.

-

Initial Product Isolation: The resulting ethanolic solution contains the crude DDAC product. The solvent can be removed by rotary evaporation under reduced pressure to yield the crude solid, which then requires further purification.

Data Presentation: Synthesis Parameters

| Parameter | Recommended Value/Range | Reference(s) |

| Primary Reactants | Didecylmethylamine, Methyl Chloride | [7][8][9] |

| Molar Ratio (Amine:MeCl) | 1 : 1.05-1.10 | [7][8][9] |

| Solvent | Anhydrous Ethanol | [7][8][9] |

| Catalyst | Anhydrous Sodium Carbonate | [7][8][9] |

| Reaction Temperature | 75-95°C | [7][8][9] |

| Reaction Pressure | ≤ 0.18 MPa | [7][8][9] |

| Reaction Duration | 4-6 hours | [7][8][9] |

| Post-Reaction Heat Treatment | 80-90°C for 2-3 hours | [7][8][9] |

| Reported Industrial Purity | 80.0% - 82.0% | [8] |

Purification of this compound

The purification of crude DDAC is a critical step to eliminate unreacted starting materials, by-products, and catalyst residues. The selection of an appropriate purification method is contingent upon the synthesis scale and the target purity level.

Recrystallization

Recrystallization is a fundamental technique for the purification of solid compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[10][11]

Experimental Protocol: Recrystallization of DDAC

-

Solvent Selection: An ideal solvent for recrystallization will dissolve DDAC readily at an elevated temperature but sparingly at lower temperatures. A binary solvent system may be required to achieve optimal results. For quaternary ammonium salts, solvent pairs such as dichloromethane (B109758)/pentane or acetonitrile (B52724)/ether are often effective.

-

Dissolution: The crude DDAC is placed in an Erlenmeyer flask, and a minimal volume of the hot solvent (or the more polar solvent in a binary system) is added until the solid is completely dissolved.

-

Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, a hot gravity filtration should be performed to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals. To maximize the recovery of the purified product, the flask can be subsequently cooled in an ice bath.

-

Crystal Isolation: The purified DDAC crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small portion of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

-

Drying: The purified crystals are dried under vacuum to remove all traces of residual solvent.

Column Chromatography

Column chromatography is a highly effective method for purifying compounds by separating them based on their differential adsorption onto a solid stationary phase.[12][13] Due to the cationic nature of DDAC, which can lead to strong interactions with standard silica (B1680970) gel, modifications to the standard protocol may be necessary.

Experimental Protocol: Column Chromatography of DDAC

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase (Eluent): A gradient or isocratic mixture of a polar solvent (e.g., methanol (B129727) or ethanol) and a less polar co-solvent (e.g., dichloromethane or ethyl acetate) is generally employed. To mitigate the strong binding of the cationic DDAC to the acidic silica gel, the mobile phase can be modified by the addition of a small amount of a salt (e.g., sodium bromide) or a basic additive (e.g., triethylamine (B128534) or ammonia).

-

Column Packing: The chromatography column can be prepared using either a dry or wet packing method.[12][13] The wet-packing method, which involves creating a slurry of the stationary phase in the mobile phase, is often preferred as it helps to prevent the entrapment of air bubbles.[12][13]

-

Sample Application: The crude DDAC is dissolved in a minimal volume of the mobile phase and carefully applied to the top of the packed column.

-

Elution and Fraction Collection: The mobile phase is passed through the column to elute the sample, and the eluate is collected in a series of fractions.

-

Fraction Analysis: The composition of the collected fractions is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Recovery: Fractions containing the pure DDAC are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analysis and Quality Control

A thorough analysis of the synthesized and purified DDAC is essential to confirm its identity and determine its purity, ensuring its suitability for research applications.

Titration

A two-phase titration method is a standard and reliable technique for the quantification of quaternary ammonium compounds.

Experimental Protocol: Two-Phase Titration of DDAC

-

Principle: This method is based on the partitioning of an ion pair, formed between the cationic DDAC and an anionic indicator dye, between an aqueous phase and an immiscible organic solvent like chloroform.

-

Procedure:

-

A precisely weighed sample of DDAC is dissolved in deionized water.

-

A pH buffer, an indicator dye (e.g., bromophenol blue), and an organic solvent (chloroform) are added to the sample solution.

-

This biphasic system is then titrated against a standardized solution of an anionic surfactant, such as sodium lauryl sulfate.

-

The endpoint of the titration is indicated by a distinct color change in one of the phases, which occurs when the indicator is displaced from the DDAC ion pair by the titrant.

-

-

Calculation: The concentration of DDAC in the sample is determined based on the volume of the titrant consumed and the stoichiometry of the ion-pairing reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for the separation, identification, and quantification of DDAC. A reverse-phase HPLC method is well-suited for this purpose.[14][15][16][17]

Typical HPLC Parameters for DDAC Analysis:

| Parameter | Recommended Condition | Reference(s) |

| Chromatographic Column | C18 (ODS) | [14] |

| Mobile Phase Composition | A mixture of acetonitrile and water containing an acidic modifier (e.g., phosphoric acid or formic acid) | [15][16] |

| Flow Rate | 1.0 mL/min | [14] |

| Column Oven Temperature | 40°C | [14] |

| Detection Method | UV (at a low wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) | [14][17] |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The hyphenated technique of HPLC-MS offers superior sensitivity and specificity compared to conventional HPLC with UV detection. It enables the unambiguous identification and precise quantification of DDAC, as well as the characterization of any potential impurities.[14]

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of DDAC.

Antimicrobial Mechanism of Action

References

- 1. nbinno.com [nbinno.com]

- 2. Mechanism of the action of this compound (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Process for preparing didecyl dimethyl ammonium chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101914026A - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]

- 9. CN101914026B - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]

- 10. mt.com [mt.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. wwwsst.ums.edu.my [wwwsst.ums.edu.my]

- 13. bhavanscollegedakor.org [bhavanscollegedakor.org]

- 14. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]

- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. Determination of this compound on Wood Surfaces by HPLC with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Functional Group Analysis of Didecyldimethylammonium Chloride (DDAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound widely utilized for its potent antimicrobial properties in various industrial and pharmaceutical applications. As a cationic surfactant, its efficacy is intrinsically linked to its molecular structure. This guide provides a comprehensive analysis of the chemical structure and functional groups of DDAC. It details its physicochemical properties, explores its mechanism of action, and presents standardized experimental protocols for its characterization and quantification using modern analytical techniques. This document is intended to serve as a core technical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

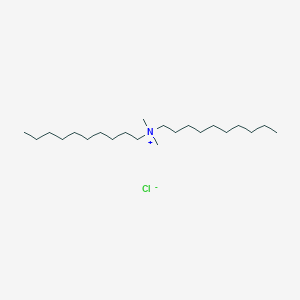

Chemical Structure and Functional Group Analysis

This compound (DDAC) is a quaternary ammonium salt with the chemical formula C₂₂H₄₈ClN.[1][2] Its structure is characterized by a central, positively charged nitrogen atom covalently bonded to four alkyl groups: two long decyl (C₁₀H₂₁) chains and two smaller methyl (CH₃) groups.[3][4] This arrangement gives the molecule an amphipathic nature, with a hydrophilic cationic "head" and two hydrophobic aliphatic "tails". The positive charge on the quaternary nitrogen is balanced by a chloride anion (Cl⁻).

The key functional groups in DDAC are:

-

Quaternary Ammonium Cation: The [N(CH₃)₂(C₁₀H₂₁)₂]⁺ group is the core functional moiety responsible for the molecule's cationic surfactant properties and its primary antimicrobial activity. The permanent positive charge allows for strong electrostatic interactions with negatively charged microbial cell membranes.[3][4][5]

-

Alkyl Chains (Decyl and Methyl): The two long, nonpolar decyl chains are hydrophobic and contribute to the molecule's ability to penetrate the lipid bilayers of cell membranes.[3][4] The shorter methyl groups are also nonpolar.

-

Chloride Anion: The chloride ion is the counterion that neutralizes the positive charge of the quaternary ammonium cation in the solid state.

The unique "twin-chain" or "double-long-chain" structure of DDAC is a key factor in its strong surface activity and potent biocidal efficacy compared to single-chain quaternary ammonium compounds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of DDAC is presented in Table 1. This data is essential for formulation development, stability testing, and understanding its environmental fate.

Table 1: Physicochemical Properties of this compound (DDAC)

| Property | Value | References |

| Chemical Formula | C₂₂H₄₈ClN | [1][2] |

| Molecular Weight | 362.08 g/mol | [1][2] |

| CAS Number | 7173-51-5 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2][6] |

| Melting Point | 94-100 °C | [1] |

| Boiling Point | Decomposes at >180°C | [1] |

| Density | 0.87 g/cm³ | [1] |

| Water Solubility | 0.65 g/L at 20°C | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform | [6] |

| pH (of a product containing 80% DDAC) | 7.81 | [2] |

Antimicrobial Mechanism of Action

The primary antimicrobial action of DDAC is the disruption of microbial cell membranes.[5] This process can be broken down into the following steps, as illustrated in the signaling pathway diagram below:

-

Electrostatic Adsorption: The positively charged quaternary ammonium head of DDAC is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and proteins.[4][5]

-

Hydrophobic Interaction and Membrane Penetration: The long, hydrophobic decyl chains of DDAC penetrate and embed into the lipid bilayer of the cell membrane.[3][4]

-

Membrane Disruption: The insertion of DDAC molecules disrupts the integrity and fluidity of the cell membrane, leading to increased permeability.[3][5]

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions, nucleotides, and proteins.[7]

-

Cell Death: The loss of cellular contents and the disruption of vital cellular processes ultimately lead to microbial cell death.[5]

Caption: Antimicrobial mechanism of action of DDAC.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of DDAC is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microorganisms. A summary of reported MIC values is provided in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of DDAC against Selected Bacteria

| Microorganism | Inoculum (CFU/mL) | Temperature (°C) | MIC (mg/L or ppm) | Reference |

| Staphylococcus aureus | 1 x 10⁵ - 1 x 10⁹ | 35 | 0.4 - 1.8 | [7] |

| Escherichia coli | Not Specified | 37 | 0.5 - 3.0 | [8] |

| Bacillus cereus | Not Specified | 30 | 0.05 - 1.5 | [8] |

| Pseudomonas aeruginosa | Not Specified | Not Specified | 30 - 65 | [9] |

Experimental Protocols for Analysis

Accurate characterization and quantification of DDAC are crucial for quality control and research. The following sections detail the methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification of DDAC.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are commonly used for sensitive and specific detection.[10]

-

Column: A reverse-phase column, such as a Newcrom R1, is often employed.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid, is typically used.[5] For MS detection, formic acid is preferred as it is volatile.

-

Internal Standard: Didodecyldimethylammonium bromide (DoDAB) can be used as an internal standard for accurate quantification.[10]

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing DDAC.

-

Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.

-

If necessary, perform a serial dilution to bring the concentration within the calibration range.

-

Add the internal standard to the sample and standard solutions.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of DDAC to the internal standard against the concentration of the DDAC standards.

-

Quantify the amount of DDAC in the sample by interpolating its peak area ratio from the calibration curve.

-

Caption: General experimental workflow for HPLC analysis of DDAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of DDAC.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 10-50 mg of the DDAC sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[11]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[11]

-

Transfer the clear solution to a clean, dry 5 mm NMR tube.[11]

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. The spectrum will show characteristic signals for the methyl and decyl chain protons.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger sample amount and longer acquisition time may be necessary.

-

-

Data Analysis:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts of the signals to the corresponding protons and carbons in the DDAC structure. The peak from residual non-deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can be used for spectral calibration.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DDAC molecule by detecting the absorption of infrared radiation.

Experimental Protocol:

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation:

-

For liquid samples: A small drop of the sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

For solid samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

Conclusion

This technical guide has provided a detailed analysis of the chemical structure, functional groups, and physicochemical properties of this compound (DDAC). The relationship between its unique molecular architecture and its potent antimicrobial activity has been elucidated. Furthermore, standardized and detailed experimental protocols for the analysis of DDAC using HPLC, NMR, and FTIR have been presented to aid researchers in their quality control and development efforts. The compiled quantitative data and visual representations of its mechanism of action and analytical workflows serve as a valuable resource for the scientific community engaged in the study and application of this important antimicrobial agent.

References

- 1. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]

- 2. atamankimya.com [atamankimya.com]

- 3. benchchem.com [benchchem.com]

- 4. In-depth Analysis of Didecyl Dimethyl Ammonium Chloride - SINOCHEM [sinocheme.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Kinetics of Bacterial Adaptation, Growth, and Death at this compound sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

Physicochemical Properties of Didecyldimethylammonium Chloride (DDAC) in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1][2] Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and two hydrophobic decyl chains, drives its self-assembly in aqueous solutions and its adsorption at interfaces. These properties are fundamental to its widespread applications as a biocide, disinfectant, and formulation excipient in various industries, including pharmaceuticals.[2][3] Understanding the physicochemical behavior of DDAC in aqueous environments is critical for optimizing its efficacy, stability, and formulation design. This technical guide provides a comprehensive overview of the core physicochemical properties of DDAC in aqueous solutions, including its solubility, critical micelle concentration (CMC), surface activity, aggregation behavior, and phase transitions. Detailed experimental protocols for characterizing these properties are also provided.

Solubility in Aqueous Solutions

DDAC exhibits limited solubility in water, a characteristic attributed to its long hydrophobic alkyl chains.[1] However, it is readily soluble in organic solvents like ethanol, acetone, and chloroform.[1] The solubility of DDAC in aqueous solutions is influenced by several factors:

-

Temperature: As with many surfactants, the aqueous solubility of DDAC tends to increase with temperature.[1]

-

Concentration: At concentrations above the critical micelle concentration (CMC), the apparent solubility of DDAC increases due to the formation of micelles, which can encapsulate hydrophobic molecules.[1]

-

pH: The solubility of DDAC can be affected by the pH of the aqueous medium, as changes in ionic strength and the presence of other ions can influence its behavior.[1]

Micellization and Aggregation Behavior

A key characteristic of surfactants is their ability to self-assemble into organized structures called micelles in solutions at and above a specific concentration known as the Critical Micelle Concentration (CMC).[4] This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are sequestered from water in the micellar core, while the hydrophilic head groups remain exposed to the aqueous environment.[4]

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant and represents the concentration at which a sharp change in the physicochemical properties of the solution is observed. Below the CMC, DDAC exists predominantly as monomers, while above the CMC, it coexists in equilibrium between monomers and micelles.

Table 1: Critical Micelle Concentration (CMC) of DDAC and a Comparative Surfactant

| Surfactant | Temperature (°C) | Medium | CMC (mM) | Reference |

| DDAC | Not Specified | Aqueous | ~1.42 | [6] |

| DDAC | Not Specified | Aqueous | 0.98 | [7] |

| DTAC | 5 | Water | 26.0 | [5] |

| DTAC | 15 | Water | 22.4 | [5] |

| DTAC | 25 | Water | 20.3 | [5] |

| DTAC | 35 | Water | 19.1 | [5] |

| DTAC | 45 | Water | 18.8 | [5] |

Note: Data for Dodecyltrimethylammonium (B156365) Chloride (DTAC) is provided for comparative purposes to illustrate temperature dependence.

Micelle Size and Aggregation Number

The size of DDAC micelles and the number of individual surfactant molecules that aggregate to form a single micelle (the aggregation number) are important parameters for understanding their properties. These can be determined using techniques such as dynamic light scattering (DLS) and fluorescence quenching. For similar cationic surfactants, aggregation numbers can vary depending on factors like alkyl chain length, counterion, and temperature.

Table 2: Aggregation Properties of DDAC and a Comparative Surfactant

| Surfactant | Method | Aggregation Number | Hydrodynamic Radius (nm) | Reference |

| DDAC | Not Specified | Not Specified | Not Specified | |

| DTAC | Time-resolved fluorescence quenching | Varies with counterion concentration and temperature | Not Specified | [8] |

Note: Specific aggregation number and hydrodynamic radius data for DDAC were not available in the search results. Data for Dodecyltrimethylammonium Chloride (DTAC) indicates that these are variable properties.

Surface Activity

DDAC is effective at reducing the surface tension of water. When DDAC is added to water, the amphiphilic molecules preferentially adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads towards the water. This disrupts the cohesive energy at the surface, leading to a decrease in surface tension. The surface tension decreases with increasing DDAC concentration until the CMC is reached, after which it remains relatively constant.

Table 3: Surface Tension of Aqueous DDAC Solutions

| DDAC Concentration | Surface Tension (mN/m) | Reference |

| Varies | A graphical representation shows a decrease with increasing concentration until a plateau is reached. | [2] |

| 1 g/L (at 20°C) | 25.82 | [9] |

Phase Behavior in Aqueous Solution

The phase behavior of DDAC in water is complex and dependent on both concentration and temperature. At different conditions, DDAC-water systems can form various lyotropic liquid crystalline phases. A schematic phase diagram for a similar compound, dodecylammonium chloride (DACl), illustrates the types of phases that can be expected, including isotropic, hexagonal, lamellar, and nematic phases.[10] The specific phase diagram for DDAC may differ but is expected to show similar complexity.

Caption: Conceptual diagram of DDAC phase behavior.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of DDAC can be determined by monitoring a physical property of the solution as a function of surfactant concentration. A distinct break in the property-concentration plot indicates the CMC.

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.[11]

Methodology:

-

Solution Preparation: Prepare a series of aqueous DDAC solutions of varying concentrations, spanning a range below and above the expected CMC.

-

Instrument Setup: Use a force tensiometer equipped with a Wilhelmy plate. For cationic surfactants like DDAC, a paper plate may be used to avoid strong adsorption that can occur with platinum plates.[12] The plate is suspended from a microbalance.

-

Measurement:

-

The plate is brought into contact with the surface of the DDAC solution.

-

The force exerted on the plate by the liquid meniscus is measured.

-

The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ) where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a fully wetted plate).[13]

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DDAC concentration. The CMC is determined from the intersection of the two linear regions of the plot.[11]

Caption: Workflow for CMC determination by tensiometry.

For ionic surfactants like DDAC, the equivalent conductivity of the solution changes with concentration. A break in the plot of conductivity versus concentration corresponds to the CMC.[14]

Methodology:

-

Solution Preparation: Prepare a stock solution of DDAC.

-

Instrument Setup: Use a calibrated conductivity meter with a conductivity cell thermostated at the desired temperature.

-

Measurement:

-

Start with a known volume of deionized water in a beaker.

-

Measure the initial conductivity.

-

Make successive additions of the DDAC stock solution to the water, measuring the conductivity after each addition and thorough mixing.

-

-

Data Analysis: Plot the specific conductivity versus the DDAC concentration. The plot will show two linear regions with different slopes. The intersection of these lines gives the CMC.[14]

Micelle Size and Distribution by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic size of particles in suspension, making it ideal for characterizing surfactant micelles.[15]

Methodology:

-

Sample Preparation: Prepare a DDAC solution at a concentration significantly above the CMC. The solution should be filtered through a fine-pore filter (e.g., 0.22 µm) to remove dust and other particulates.

-

Instrument Setup:

-

Use a DLS instrument equipped with a laser and a detector.

-

Set the measurement temperature and allow the sample to equilibrate.

-

For surfactant micelles, a backscattering detection angle (e.g., 173°) can be beneficial for sensitivity.[15]

-

-

Measurement:

-

The instrument measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles.

-

An autocorrelation function is generated from these fluctuations.

-

-

Data Analysis:

-

The autocorrelation function is analyzed to determine the diffusion coefficient (D) of the micelles.

-

The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = (kB * T) / (6 * π * η * D) where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[16]

-

The instrument's software typically provides a size distribution plot.

-

Caption: Workflow for micelle size analysis by DLS.

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process and can be calculated from the CMC. The enthalpy of micellization (ΔH°mic) can be determined calorimetrically or from the temperature dependence of the CMC, and the entropy of micellization (ΔS°mic) can then be calculated.[5] For many surfactants, micellization is an entropy-driven process at lower temperatures, primarily due to the hydrophobic effect.[5]

Table 4: Thermodynamic Parameters of Micellization for a Comparative Cationic Surfactant (DTAC) in Water at 25°C

| Parameter | Value | Unit | Reference |

| ΔG°mic | -25.8 | kJ/mol | [5] |

| ΔH°mic | -3.7 | kJ/mol | [5] |

| TΔS°mic | 22.1 | kJ/mol | [5] |

Note: Data for Dodecyltrimethylammonium Chloride (DTAC) is provided to illustrate the typical thermodynamic profile of a cationic surfactant.

Conclusion

The physicochemical properties of this compound in aqueous solutions are complex and multifaceted. Its behavior is dictated by its molecular structure, concentration, temperature, and the composition of the aqueous medium. A thorough understanding of its solubility, CMC, surface activity, and aggregation behavior is essential for its effective application in research, drug development, and other industrial processes. The experimental protocols outlined in this guide provide a framework for the systematic characterization of DDAC and similar cationic surfactants. While specific quantitative data for DDAC can be limited, the principles and comparative data from analogous surfactants offer valuable insights into its expected behavior.

References

- 1. muser-my.com [muser-my.com]

- 2. researchgate.net [researchgate.net]

- 3. phavi.umcs.pl [phavi.umcs.pl]

- 4. mdpi.com [mdpi.com]

- 5. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. csun.edu [csun.edu]

- 9. This compound | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. kruss-scientific.com [kruss-scientific.com]

- 13. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 14. scribd.com [scribd.com]

- 15. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 16. grokipedia.com [grokipedia.com]

The Core Mechanism of Didecyldimethylammonium Chloride (DDAC) Interaction with Bacterial Lipid Bilayers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound (QAC) that exhibits broad-spectrum antimicrobial activity, making it a crucial component in numerous disinfectant formulations. Its efficacy stems from its ability to disrupt the fundamental structure and function of bacterial cell membranes. This technical guide delineates the core mechanism of DDAC's interaction with bacterial lipid bilayers, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The primary mode of action involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by the insertion of its hydrophobic tails into the lipid bilayer. This intercalation leads to membrane disorganization, increased fluidity, pore formation, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.

Mechanism of Action

The bactericidal activity of DDAC is a multi-step process initiated by the electrostatic interaction between the cationic DDAC molecules and the anionic components of the bacterial cell membrane.[1][2] Bacterial membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol, which provides a strong electrostatic attraction for the positively charged quaternary nitrogen atom of DDAC.[1][3]

Following this initial binding, the two long, hydrophobic decyl chains of the DDAC molecule penetrate the hydrophobic core of the lipid bilayer.[1][4] This insertion disrupts the ordered packing of the phospholipid acyl chains, leading to a more fluid and permeable membrane.[5][6][7][8] At sufficient concentrations, this disruption manifests as the formation of transient pores or channels, compromising the membrane's integrity as a selective barrier.[9][10][11][12] This loss of integrity allows for the leakage of vital intracellular components, including ions like potassium, as well as larger molecules such as proteins and nucleic acids, leading to the dissipation of the membrane potential and ultimately, cell death.[2][4][13]

Quantitative Data on DDAC-Bacterial Membrane Interaction

The following tables summarize key quantitative data from various studies on the interaction of DDAC with bacterial species.

Table 1: Minimum Inhibitory Concentrations (MIC) of DDAC against various bacteria.

| Bacterial Species | MIC (mg/L) | Reference |

| Escherichia coli | 1.3 | [5][6][7][8] |

| Staphylococcus aureus | 0.4 - 1.8 | [13] |

| Food-isolated bacteria (general) | 0.5 - 6.0 | [14] |

Table 2: DDAC Concentrations Leading to Cellular Leakage and Morphological Changes.

| Effect | Bacterial Species | DDAC Concentration (mg/L) | Reference |

| Leakage of intracellular macromolecules | Escherichia coli | 3 - 4 | [5][6][7][8] |

| Phase transition (increased fluidity) in liposomes | - | ~3 | [5][6][7] |

| Bleb formation | Escherichia coli | >50 | [5][6][7][8] |

| Total depletion of intracellular potassium | Staphylococcus aureus | >9 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of DDAC with bacterial lipid bilayers.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of DDAC is determined using a broth microdilution method.

-

Preparation of DDAC dilutions: A stock solution of DDAC is serially diluted in a liquid nutrient broth (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

-

Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

-

Inoculation: Each well containing the DDAC dilution is inoculated with the bacterial suspension. A positive control well (bacteria without DDAC) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of DDAC that completely inhibits visible bacterial growth.

Measurement of Intracellular Leakage

The release of intracellular components can be quantified to assess membrane damage.

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Washing and Resuspension: Wash the bacterial pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) and resuspend in the same buffer to a specific optical density (e.g., OD600 of 1.0).

-

DDAC Treatment: Add various concentrations of DDAC to the bacterial suspension and incubate for a defined period (e.g., 30 minutes).

-

Centrifugation: Centrifuge the treated bacterial suspension to pellet the cells.

-

Quantification of Leaked Material:

-

Nucleic Acids and Proteins: Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins) using a spectrophotometer.

-

Specific Enzymes: If the bacterium expresses a specific intracellular enzyme (e.g., β-galactosidase), its activity can be measured in the supernatant using a suitable substrate (e.g., ONPG).

-

ATP: The amount of ATP released into the supernatant can be quantified using a luciferase-based assay kit.[15]

-

Assessment of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) can be used to measure changes in membrane fluidity.

-

Liposome (B1194612) Preparation: Prepare liposomes from bacterial lipid extracts or synthetic lipids that mimic the bacterial membrane composition.

-

Probe Incorporation: Incubate the liposomes with a solution of DPH to allow the probe to incorporate into the lipid bilayer.

-

DDAC Addition: Add varying concentrations of DDAC to the liposome suspension.

-

Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorescence spectrophotometer equipped with polarizers. A decrease in anisotropy indicates an increase in membrane fluidity.

Visualization of Morphological Changes using Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the effects of DDAC on bacterial cell morphology.

3.4.1. Scanning Electron Microscopy (SEM)

-

Sample Preparation: Treat bacteria with a high concentration of DDAC (e.g., >50 mg/L).

-

Fixation: Fix the bacterial cells with a suitable fixative, such as glutaraldehyde.

-

Dehydration: Dehydrate the fixed cells through a graded series of ethanol (B145695) or acetone.

-

Critical Point Drying: Subject the samples to critical point drying to preserve their three-dimensional structure.

-

Sputter Coating: Coat the dried samples with a thin layer of a conductive metal, such as gold or palladium.

-

Imaging: Visualize the samples using an SEM to observe surface morphology, including the formation of blebs or protrusions.

3.4.2. Transmission Electron Microscopy (TEM)

-

Sample Preparation and Fixation: Treat and fix the bacteria as described for SEM.

-

Post-fixation: Post-fix the cells with osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the cells and embed them in a resin (e.g., Epon).

-

Ultrathin Sectioning: Cut ultrathin sections of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.

-

Imaging: Examine the sections with a TEM to observe internal cellular structures and changes in the cell envelope.[9][16][17][18][19]

Measurement of Membrane Potential

The effect of DDAC on bacterial membrane potential can be measured using voltage-sensitive fluorescent dyes like DiSC3(5).[6][13][14][20]

-

Bacterial Suspension: Prepare a bacterial suspension in a suitable buffer.

-

Dye Loading: Add the voltage-sensitive dye to the bacterial suspension and incubate to allow the dye to accumulate in the polarized cells, which leads to fluorescence quenching.

-

DDAC Addition: Add DDAC to the dye-loaded bacterial suspension.

-

Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. Depolarization of the membrane by DDAC will cause the release of the dye and an increase in fluorescence.

Differential Scanning Calorimetry (DSC)

DSC can be used to study the effect of DDAC on the phase transition of lipid bilayers.[1][2][4][5][21]

-

Liposome Preparation: Prepare multilamellar vesicles (MLVs) of a model lipid (e.g., DPPC) with and without DDAC.

-

Sample Loading: Load the liposome suspension into a DSC sample pan and a reference pan with buffer.

-

Thermal Scan: Scan the temperature over a range that encompasses the phase transition of the lipid.

-

Data Analysis: Analyze the resulting thermogram to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A shift in Tm and a change in the shape of the transition peak indicate an interaction of DDAC with the lipid bilayer.

Visualizations

Mechanism of DDAC Interaction with the Bacterial Lipid Bilayer

Caption: The multi-step mechanism of DDAC interaction with a bacterial lipid bilayer.

Experimental Workflow for Investigating DDAC-Membrane Interaction

Caption: A typical experimental workflow for studying DDAC's effects on bacterial membranes.

Downstream Consequences of DDAC-Induced Membrane Disruption

Caption: A logical flow diagram of the consequences of DDAC-induced membrane damage.

Conclusion

The interaction of DDAC with bacterial lipid bilayers is a well-characterized process that underscores its effectiveness as a biocide. The initial electrostatic attraction followed by hydrophobic insertion leads to a cascade of events, including increased membrane fluidity, pore formation, and leakage of cellular contents, which collectively contribute to bacterial cell death. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the antimicrobial properties of DDAC and other quaternary ammonium compounds. Future research may focus on detailed molecular dynamics simulations to further elucidate the precise nature of DDAC-induced pores and the potential for bacteria to develop resistance mechanisms against this mode of action.

References

- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Meteoric Rise of the Signaling Molecule Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucm.es [ucm.es]

- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 6. frontiersin.org [frontiersin.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Mechanism of the action of this compound (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Dynamics Simulation of the Interaction of Two Linear Battacin Analogs with Model Gram-Positive and Gram-Negative Bacterial Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simulating Bacterial Membrane Models at the Atomistic Level: A Force Field Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 12. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methods for scanning and transmission electron microscopy of normal and damaged gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transmission Electron Microscopy (TEM) Protocol for Pseudomonas sp. [protocols.io]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. microscopy.org.sg [microscopy.org.sg]

- 20. researchgate.net [researchgate.net]

- 21. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Didecyldimethylammonium Chloride (DDAC): An In-Depth Technical Guide on its Impact on Microbial Cell Membrane Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound (QAC) widely utilized as a disinfectant and antiseptic in various industries, including healthcare, food processing, and pharmaceuticals.[1][2] Its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[1][3] This technical guide provides a comprehensive overview of the mechanisms by which DDAC compromises microbial cell membrane integrity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Mechanism of Action: Disrupting the Microbial Fortress

The antimicrobial efficacy of DDAC stems from its cationic nature and unique molecular structure, featuring a positively charged nitrogen atom and two long, lipophilic decyl chains.[1][3] This structure facilitates a multi-step assault on the negatively charged microbial cell membrane, leading to a cascade of events that ultimately result in cell death.

The initial interaction is an electrostatic attraction between the cationic DDAC molecules and the anionic components of the microbial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[3] Following this adsorption, the lipophilic alkyl chains of DDAC penetrate the hydrophobic core of the lipid bilayer.[3] This insertion disrupts the organized structure of the membrane, leading to:

-

Increased Membrane Fluidity and Permeability: The integration of DDAC molecules into the lipid bilayer alters its physical properties, increasing fluidity and permeability.[4][5]

-

Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of ions and molecules. This leads to the leakage of essential intracellular components, starting with small ions like potassium (K+) and progressing to larger molecules such as ATP, nucleotides, proteins, and β-galactosidase.[1][4][5]

-

Dissipation of Membrane Potential: The uncontrolled efflux of ions disrupts the electrochemical gradients across the membrane, leading to the dissipation of the proton motive force, which is critical for cellular processes like ATP synthesis and transport.

-

Inhibition of Membrane-Bound Enzymes: The structural disorganization of the membrane can inactivate essential membrane-bound enzymes.

-

Autolysis: At certain concentrations, DDAC can trigger the activity of autolytic enzymes, further contributing to cell lysis.[1]

The culmination of these events is the irreversible loss of cellular function and integrity, leading to microbial death.

Quantitative Data on DDAC's Effects

The following tables summarize the quantitative effects of DDAC on various microbial parameters, providing a comparative overview of its activity against different microorganisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of DDAC against Various Microorganisms

| Microorganism | Gram Type | MIC (mg/L) | Reference |

| Escherichia coli | Negative | 1.3 | [4][5] |

| Staphylococcus aureus | Positive | 0.4 - 1.8 | [1] |

| Bacillus cereus | Positive | 2 - 4 | [2] |

| Pseudomonas aeruginosa | Negative | 64 - 128 | [6] |

Table 2: DDAC-Induced Leakage of Intracellular Components from Staphylococcus aureus

| DDAC Concentration (mg/L) | Component Leaked | Time to Maximum Leakage | Extent of Leakage | Reference | | :--- | :--- | :--- | :--- | | 9 | Potassium (K+) | ~45 min | ~30% of internal pool |[1] | | >9 | Potassium (K+) | < 5 min | Total depletion |[1] | | >9 | 260-nm absorbing material (nucleotides) | Slower than K+ leakage | Total depletion |[1] |

Table 3: DDAC-Induced Leakage of Intracellular Components from Escherichia coli

| DDAC Concentration (mg/L) | Component Leaked | Observation | Reference |

| 3 - 4 | Proteins and β-galactosidase | Leakage of intracellular macromolecules occurs | [1][3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of DDAC on microbial cell membrane integrity.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

DDAC stock solution

-

Sterile diluent (e.g., broth or sterile water)

-

Multipipettor

Protocol:

-

Prepare a 2x working stock solution of DDAC in the appropriate broth medium.

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the 2x DDAC stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a positive control (no DDAC), and column 12 as a negative control (no bacteria).

-

Prepare a standardized bacterial inoculum (typically 10^4 to 10^5 CFU/mL in the final well volume).

-

Inoculate each well (columns 1-11) with 5 µL of the bacterial suspension.

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

The MIC is the lowest concentration of DDAC at which no visible growth is observed.

Membrane Permeability Assay using Propidium (B1200493) Iodide (PI)

This assay uses the fluorescent dye propidium iodide, which can only enter cells with compromised membranes, to quantify membrane damage.

Materials:

-

Bacterial suspension

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Propidium iodide (PI) stock solution (e.g., 1.5 mM)

-

DDAC solution at various concentrations

-

Fluorometer or fluorescence microscope

Protocol:

-

Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.

-

Wash the cells twice with PBS and resuspend them in PBS to a desired cell density (e.g., 10^8-10^9 cells/mL for microscopy or 10^6 cells/mL for fluorometry).

-

Add DDAC to the bacterial suspension at the desired final concentrations.

-

Add PI solution to the bacterial suspension to a final concentration of ~1 µL/mL of cell suspension.

-

Incubate the mixture in the dark for 5-10 minutes at room temperature.

-

Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or observe the stained cells under a fluorescence microscope. An increase in red fluorescence indicates an increase in membrane permeability.

Potassium (K+) Leakage Assay

This assay measures the release of intracellular potassium ions, an early indicator of membrane damage.

Materials:

-

Bacterial suspension

-

Buffer (e.g., HEPES)

-

DDAC solution at various concentrations

-

Potassium-selective electrode or atomic absorption spectrophotometer

-

Centrifuge

Protocol:

-

Prepare a dense suspension of washed bacterial cells in a low-potassium buffer.

-

Add DDAC at various concentrations to the cell suspension and incubate at a specific temperature (e.g., 25°C or 37°C).

-

At different time intervals, take aliquots of the suspension and centrifuge to pellet the cells.

-

Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.

-

A control sample with no DDAC should be used to measure the basal level of potassium leakage.

ATP Leakage Assay

This assay quantifies the release of intracellular ATP, a key indicator of significant membrane damage, using a bioluminescence method.

Materials:

-

Bacterial suspension

-

Buffer (e.g., HEPES)

-

DDAC solution at various concentrations

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Protocol:

-

Harvest and wash bacterial cells, then resuspend them in a suitable buffer.

-

Add DDAC at the desired concentrations to the cell suspension.

-

At specified time points, take samples and centrifuge to separate the cells from the supernatant.

-

Mix a portion of the supernatant with the ATP assay reagent according to the manufacturer's instructions.

-

Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

Protein Leakage Assay

This assay measures the leakage of intracellular proteins, indicating severe membrane damage.

Materials:

-

Bacterial suspension

-

DDAC solution at various concentrations

-

Bradford reagent or other protein quantification assay kit

-

Bovine serum albumin (BSA) for standard curve

-

Spectrophotometer

-

Centrifuge

Protocol:

-

Treat a bacterial cell suspension with different concentrations of DDAC for a specified time.

-

Centrifuge the samples to pellet the cells.

-

Collect the supernatant.

-

Mix a known volume of the supernatant with the Bradford reagent.

-

Incubate for the recommended time and measure the absorbance at 595 nm.

-

Determine the protein concentration by comparing the absorbance to a standard curve prepared with BSA.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in DDAC's action and the workflows of the experimental protocols.

Caption: Mechanism of DDAC action on the microbial cell membrane.

Caption: General experimental workflow for assessing membrane integrity.

Conclusion

This compound exerts its potent antimicrobial activity through a well-defined mechanism centered on the catastrophic disruption of the microbial cell membrane. By understanding the sequence of events, from initial electrostatic interaction to the leakage of vital intracellular components, researchers and drug development professionals can better appreciate its efficacy and potential applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for further investigation into the membrane-active properties of DDAC and other antimicrobial agents. The continued study of these mechanisms is crucial for the development of novel and effective strategies to combat microbial threats.

References

- 1. Mechanism of the action of this compound (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Kinetics of Bacterial Adaptation, Growth, and Death at this compound sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Didecyldimethylammonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Didecyldimethylammonium chloride (DDAC) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). It includes detailed experimental protocols, quantitative data, and a workflow for the characterization process.

Introduction to this compound (DDAC)

This compound (DDAC) is a quaternary ammonium (B1175870) compound widely used as a disinfectant, antiseptic, and surfactant.[1] Its biocidal activity stems from its ability to disrupt the lipid bilayers of microorganisms.[2] Accurate and thorough characterization of DDAC is crucial for quality control, formulation development, and regulatory compliance. NMR and FTIR spectroscopy are powerful analytical techniques for elucidating the molecular structure and identifying the functional groups of DDAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy of DDAC

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For DDAC, ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.

Experimental Protocol for NMR Analysis

A general protocol for acquiring NMR spectra of DDAC is as follows:

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[3]

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for the NMR analysis of DDAC.[4]

-

Sample Dissolution: Accurately weigh approximately 10-20 mg of the DDAC sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the longer relaxation times of carbon nuclei.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Apply baseline correction.

-

Calibrate the chemical shift axis using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for DDAC in CDCl₃.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.3 | s | N-CH ₃ |

| ~3.2 | m | N-CH ₂- |

| ~1.7 | m | N-CH₂-CH ₂- |

| ~1.3 | br m | -(CH ₂)₇- |

| ~0.9 | t | -CH ₃ |

s = singlet, t = triplet, m = multiplet, br = broad

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~65 | C H₂-N |

| ~50 | C H₃-N |

| ~32 | -(C H₂)₇- |

| ~29 | -(C H₂)₇- |

| ~26 | N-CH₂-C H₂- |

| ~22 | -C H₂-CH₃ |

| ~14 | -C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy of DDAC

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.